Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate
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Overview
Description
4-Phenylbutyric Acid-d11 is a deuterium-labeled derivative of 4-Phenylbutyric Acid. This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable in various analytical and biochemical studies . The deuterium atoms replace hydrogen atoms in the molecule, providing a unique tool for tracing and studying metabolic pathways and reaction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylbutyric Acid-d11 typically involves the deuteration of 4-Phenylbutyric Acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) . The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of 4-Phenylbutyric Acid-d11 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the isotopic purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Phenylbutyric Acid-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
4-Phenylbutyric Acid-d11 is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 4-Phenylbutyric Acid-d11 involves its role as a chemical chaperone and inhibitor of endoplasmic reticulum stress. It helps in the proper folding of proteins and alleviates stress within the endoplasmic reticulum, thereby protecting cells from damage . The compound targets molecular pathways involved in protein folding and stress response, making it valuable in the study of diseases such as neurodegenerative disorders and cancer .
Comparison with Similar Compounds
4-Phenylbutyric Acid-d11 is compared with other similar compounds such as:
4-Phenylbutyric Acid: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
Sodium Phenylbutyrate: A salt form used in the treatment of urea cycle disorders.
Phenylacetic Acid: Another aromatic acid with different applications in pharmaceuticals and perfumery.
The uniqueness of 4-Phenylbutyric Acid-d11 lies in its deuterium labeling, which provides enhanced stability and traceability in scientific studies .
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,4D2,5D,7D2,8D2/hD |
InChI Key |
OBKXEAXTFZPCHS-DLSBXKBKSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1[2H])[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)O |
Origin of Product |
United States |
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